

# Application Notes & Protocols: 18F-PSMA-1007 Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration and imaging of 18F-PSMA-1007 in xenograft mouse models of prostate cancer. The following sections detail the necessary materials, experimental procedures, and data analysis techniques to ensure reproducible and accurate results for preclinical evaluation of this radiopharmaceutical.

# **Quantitative Data Summary**

The biodistribution of 18F-PSMA-1007 is critical for evaluating its efficacy and potential off-target effects. The following tables summarize key quantitative data from preclinical studies in xenograft mouse models.

Table 1: Biodistribution of 18F-PSMA-1007 in LNCaP Xenograft Mouse Model



| Organ/Tissue    | Peak Uptake (%ID/g)               | Time of Peak Uptake<br>(minutes) |
|-----------------|-----------------------------------|----------------------------------|
| Tumor           | 2.86 ± 0.24[1][2]                 | 112[1][2]                        |
| Kidneys         | Highest Accumulation (no washout) | 120+                             |
| Salivary Glands | Substantial Accumulation          | -                                |
| Liver           | Rapid Washout                     | < 60                             |
| Urinary Bladder | 342.31 ± 36.63 (%ID/g * min)      | -                                |
| Intestine       | 93.35 ± 9.98 (%ID/g * min)        | -                                |

Data presented as mean  $\pm$  standard deviation where available. %ID/g refers to the percentage of the injected dose per gram of tissue.

Table 2: Impact of Molar Activity (MA) on 18F-PSMA-1007 Uptake (SUVmean) at 60 Minutes Post-Injection

| Group     | Molar Activity<br>(GBq/μmol) | Tumor<br>SUVmean | Salivary Gland<br>SUVmean | Tumor-to-<br>Salivary Gland<br>Ratio |
|-----------|------------------------------|------------------|---------------------------|--------------------------------------|
| High-MA   | 1,013 ± 146[3]               | 1.97 ± 0.77[3]   | 1.27 ± 0.28[3]            | 1.73 ± 0.55[3]                       |
| Medium-MA | 100.7 ± 23.1[3]              | 1.81 ± 0.57[3]   | 0.57 ± 0.08[3]            | 3.16 ± 0.86[3]                       |
| Low-MA    | 10.80 ± 2.84[3]              | 1.12 ± 0.30[3]   | 0.24 ± 0.04[3]            | 4.78 ± 1.29[3]                       |

SUVmean represents the mean Standardized Uptake Value. A decrease in molar activity reduces uptake in both tumor and salivary glands, but the effect is more pronounced in the salivary glands, leading to a higher tumor-to-salivary gland ratio[3][4].

# **Experimental Protocols**

This section outlines the detailed methodology for conducting 18F-PSMA-1007 imaging studies in xenograft mouse models.



#### **Animal Models**

- Species/Strain: Male immunodeficient mice (e.g., SCID, BALB/c nude) are typically used.
- Xenograft Establishment:
  - Prostate cancer cell lines expressing Prostate-Specific Membrane Antigen (PSMA), such as LNCaP or 22Rv1, are used.
  - Cells (e.g., 1.0 x 107 LNCaP cells in 200 µL phosphate-buffered saline) are subcutaneously inoculated, often in the flank of the mouse[5].
  - Tumors are allowed to grow to a suitable size (e.g., 1.13 2.78 cm³) before imaging studies commence[6].
  - All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

## **Radiopharmaceutical Preparation and Administration**

- Radiotracer: 18F-PSMA-1007 is prepared according to established radiolabeling protocols.
- Dosage: An activity of approximately 16-20 MBq (e.g., 16.5 ± 2.7 MBq or 19.2 ± 2.3 MBq) is administered per mouse[4][6].
- Administration Route: The radiotracer is administered intravenously via the tail vein.
- Anesthesia: Mice are anesthetized prior to and during the injection and imaging procedures, typically using an inhalational anesthetic like 2% isoflurane in 100% oxygen[4].

## **PET/CT Imaging Protocol**

- Imaging System: A small-animal PET/CT scanner is used for image acquisition.
- Imaging Time Points:
  - Dynamic Imaging: For pharmacokinetic studies, dynamic whole-body PET/CT scans can be acquired continuously from 0 to 120 minutes post-injection[1].



- Static Imaging: For biodistribution studies, static PET scans are typically performed at 60 minutes post-injection for a duration of 10 minutes[3][4][6]. Time-activity curves suggest that a plateau in the tumor-to-background ratio is reached after 40 minutes[7]. One study observed peak tumor concentration at 112 minutes post-injection[1][2].
- Image Reconstruction: PET data should be reconstructed using appropriate algorithms (e.g., 3D ordered-subset expectation-maximization).

# **Specificity (Blocking) Study**

- To confirm the specificity of 18F-PSMA-1007 uptake, a cohort of tumor-bearing mice can be pre-treated with a PSMA-selective inhibitor, such as 2-(phosphonomethyl)-pentanedioic acid (2-PMPA), at a dose of 50 mg/kg prior to radiotracer administration[1][8].
- A significant reduction in tumor uptake in the pre-treated group compared to the baseline group indicates specific binding[1][8].

### **Data Analysis**

- Image Analysis: Regions of interest (ROIs) are drawn on the PET images for the tumor and various organs to quantify radiotracer uptake.
- Quantification: Uptake is typically expressed as the percentage of the injected dose per gram
  of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
- Biodistribution Studies: Following the final imaging session, mice are euthanized, and tissues
  of interest are harvested, weighed, and their radioactivity is measured using a gamma
  counter to determine the ex vivo biodistribution.

# **Visualized Workflows and Pathways**

The following diagrams illustrate the experimental workflow and the targeted biological pathway.





Click to download full resolution via product page

Caption: Experimental workflow for 18F-PSMA-1007 PET imaging in xenograft mouse models.





Click to download full resolution via product page

Caption: Simplified pathway of 18F-PSMA-1007 binding and detection in PSMA-positive cells.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of 18F-PSMA-1007 Uptake in Prostate Cancer Using Different Peptide Concentrations: Preclinical PET/CT Study on Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]



- 5. Mediso Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model [mediso.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. PSMA PET Imaging in Glioblastoma: A Preclinical Evaluation and Theranostic Outlook PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: 18F-PSMA-1007 Administration in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934056#protocol-for-18f-psma-1007-administration-in-xenograft-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com